4-Trimethylaminopyridine 4-Trimethylaminopyridine
Brand Name: Vulcanchem
CAS No.: 132151-83-8
VCID: VC21150399
InChI: InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12)
SMILES: CNC1=C(C(=NC=C1)NC)NC
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

4-Trimethylaminopyridine

CAS No.: 132151-83-8

Cat. No.: VC21150399

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

4-Trimethylaminopyridine - 132151-83-8

Specification

CAS No. 132151-83-8
Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine
Standard InChI InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12)
Standard InChI Key DGCMIDYTTCDSBB-UHFFFAOYSA-N
SMILES CNC1=C(C(=NC=C1)NC)NC
Canonical SMILES CNC1=C(C(=NC=C1)NC)NC

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

4-Dimethylaminopyridine (DMAP) is a white solid compound derived from pyridine. It features a dimethylamino group (-N(CH₃)₂) at the para position of the pyridine ring, giving it unique properties that make it particularly valuable as a catalyst in organic chemistry .

Table 1: Physical and Chemical Properties of 4-Dimethylaminopyridine

PropertyValue
Chemical FormulaC₇H₁₀N₂ or (CH₃)₂NC₅H₄N
AppearanceWhite solid
Melting Point110 to 113 °C (230 to 235 °F; 383 to 386 K)
Boiling Point162 °C (324 °F; 435 K) at 50 mmHg
Acidity (pKa)9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile)
CAS Number1122-58-3
EC Number214-353-5
SynonymsDMAP, N,N-dimethyl-4-pyridylamine

DMAP possesses significantly higher basicity compared to pyridine, which can be attributed to the resonance stabilization provided by the dimethylamino substituent . This enhanced basicity contributes to its effectiveness as a nucleophilic catalyst in various organic transformations.

Solubility Profile

The solubility characteristics of DMAP are important considerations for its application in various reactions and processing methods.

Table 2: Solubility Profile of 4-Dimethylaminopyridine

Solvent CategorySolubility
High SolubilityMethanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, acetic acid
Lower SolubilityEther, diisopropyl ether, cyclohexane, hexane, water

The diverse solubility profile of DMAP makes it versatile for application in various reaction media, allowing chemists to select appropriate solvents based on specific reaction requirements .

Structural and Electronic Properties

Recent research has explored the electronic properties of DMAP using computational methods. Studies employing density functional theory (DFT) calculations have provided insights into the compound's structural characteristics and electronic behavior.

The relatively low calculated gap energy (0.33 eV) suggests that DMAP may exhibit low compound stability and high polarizability . This electronic property contributes to its high reactivity and effectiveness as a catalyst. The molecule's electron-hole distribution shows significant charge transfer within the molecule, which explains its nucleophilic character .

Synthesis Methods

Traditional Synthesis Approach

The traditional synthesis of DMAP follows a two-step procedure starting from pyridine. The synthesis pathway involves:

  • Oxidation of pyridine to form the 4-pyridylpyridinium cation

  • Subsequent reaction of this cation with dimethylamine

This classic approach has been the foundation for DMAP production, though it has several limitations that newer methods have sought to address.

Improved Manufacturing Process

A patented improved process for DMAP synthesis offers several advantages over traditional methods. This process involves the following steps:

Table 3: Patented DMAP Synthesis Process Steps

StepDescriptionKey Parameters
1. QuaternizationQuaternizing pyridine with thionyl chloride in ethyl acetateTemperature maintained at 25 ± 5°C during addition; refluxed at 77-80°C for 4 hours
2. RecoveryRecovery of ethyl acetate and unreacted thionyl chlorideDistillation under atmospheric pressure followed by mild vacuum (400-600 mm Hg)
3. AminationAmination of N-[4-pyridyl]pyridinium chloride hydrochloride with N,N-dimethyl formamideReaction heated to 150-155°C and refluxed for 2 hours
4. Recovery of PyridineDistillation to recover pyridineFirst atmospheric, then under vacuum
5. HydrolysisHydrolysis of reaction mass in presence of a base-
6. ExtractionExtraction with aromatic solvent (benzene)-
7. PurificationVacuum distillation using fractionating column-

This improved manufacturing process offers several advantages:

  • Avoids formation of hazardous byproducts

  • Effectively recycles raw materials (especially ethyl acetate)

  • Uses industrially suitable solvents

  • Eliminates undesired processing steps

  • Results in higher yields and product quality

Purification Methods

For laboratory-scale purification, DMAP can be recrystallized from toluene to obtain high-purity material suitable for sensitive applications . This purification method is particularly important for applications requiring highly pure DMAP, such as in pharmaceutical synthesis or when used as a catalyst in stereoselective reactions.

Applications in Organic Chemistry

Role as a Nucleophilic Catalyst

DMAP has earned its reputation as a "hypernucleophilic" acylation catalyst. It significantly outperforms pyridine in catalyzing acylation reactions, particularly with deactivated substrates. Its discovery in the late 1960s by two independent research groups revolutionized approaches to difficult acylations .

The superior catalytic properties of DMAP are attributed to its unique electronic structure, which makes it an exceptionally effective nucleophile. This has led to its widespread application in organic synthesis, with thousands of examples documented in both research literature and patents .

Catalytic Mechanism in Esterification Reactions

The mechanism of DMAP-catalyzed esterification with acetic anhydrides involves three key steps:

  • Initial reaction between DMAP and acetic anhydride in a pre-equilibrium reaction, forming an ion pair consisting of acetate and acetylpyridinium ion

  • Addition of the alcohol to the acetylpyridinium, with concurrent elimination of pyridine to form an ester

  • Deprotonation of protonated DMAP by an auxiliary base (typically triethylamine or pyridine), regenerating the catalyst

Diverse Catalytic Applications

DMAP's versatility extends far beyond simple esterification reactions. It serves as an effective catalyst for numerous organic transformations:

Table 4: Catalytic Applications of DMAP

Reaction TypeDescriptionSignificance
Esterifications with anhydridesFormation of esters from alcohols and acid anhydridesFundamental transformation in organic synthesis
Baylis-Hillman reactionCarbon-carbon bond forming reaction between aldehydes and activated alkenesCreates highly functionalized molecules
HydrosilylationsAddition of Si-H bonds across unsaturated bondsImportant in silicon chemistry
TritylationIntroduction of triphenylmethyl (trityl) protecting groupsCritical for protecting alcohols in complex synthesis
Steglich rearrangementRearrangement of O-acylated azlactonesCreates α,α-disubstituted amino acids
Staudinger synthesisFormation of β-lactamsKey step in synthesis of penicillin-type antibiotics

The wide-ranging applicability of DMAP has been frequently reviewed in the scientific literature, with thousands of US patents mentioning DMAP since 1976 . Its commercial availability at moderate prices has further stimulated interest in its applications across organic, polymer, analytical, and biochemistry fields.

Research Developments and Studies

Structural and Computational Studies

Recent research has employed advanced analytical techniques to investigate the structural and electronic properties of DMAP. One notable study analyzed a mixed phosphate-based compound templated by DMAP, revealing a three-dimensional herringbone arrangement assembled through intermolecular N-H···O and O-H···O hydrogen bonding networks .

Computational studies using Hirshfeld surface analysis have provided detailed insights into these non-covalent interactions. Additionally, thermal stability analyses conducted through TG-DTA and DSC experiments, alongside solid-state NMR and IR spectroscopic studies, have confirmed and expanded upon X-ray crystallographic findings .

Biological Activity Studies

Research has also explored the potential biological activities of DMAP. Studies have investigated its antibacterial properties against various bacterial strains using the agar well diffusion method .

Molecular docking studies have been employed to explore ligand-protein interactions, while assessments of pharmacokinetic aspects have examined drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . These investigations suggest potential applications for DMAP beyond its traditional role as a catalyst.

Electronic Structure Investigations

Theoretical calculations using density functional theory have provided insights into DMAP's electronic properties. These studies have revealed:

  • Electronic stability arising from hyperconjugative interactions and charge delocalization

  • Frontier molecular orbital energy gap indicating strong chemical reactivity

  • Charge transfer capabilities within the molecule

  • Molecular electrostatic potential mapping showing electronegative nitrogen and electropositive hydrogen atoms as sites susceptible to electrophilic and nucleophilic attack, respectively

These computational insights help explain DMAP's exceptional catalytic activity and provide direction for developing new applications or modified derivatives with enhanced properties.

Hazard TypeDescriptionHazard Statement
Acute ToxicityFatal in contact with skinH310
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye DamageCauses serious eye damageH318
Specific Target Organ ToxicityCauses damage to organsH370
Environmental ToxicityToxic to aquatic life with long-lasting effectsH411

The compound is readily absorbed through the skin and is highly toxic by skin absorption. It also causes skin and eye burns .

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